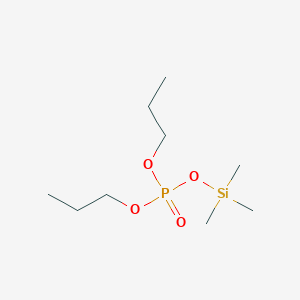

Dipropyl trimethylsilyl phosphate

Description

Overview of Silylated Phosphate (B84403) Esters in Contemporary Chemical Research

Silylated phosphate esters have garnered significant attention in modern chemical research, primarily due to their utility as versatile reagents and functional materials. A prominent area of application is in the field of energy storage, where they are investigated as electrolyte additives for lithium-ion and sodium-ion batteries. acs.org Compounds like tris(trimethylsilyl) phosphate (TMSPa) and its phosphite (B83602) analog, tris(trimethylsilyl) phosphite (TMSP), have been shown to enhance battery performance by scavenging harmful species like hydrogen fluoride (B91410) (HF) and forming a stable protective layer, known as the solid-electrolyte interphase (SEI), on the electrode surface. wikipedia.orgacs.orgacs.orgresearchgate.net

In organic synthesis, silyl (B83357) phosphates serve as crucial intermediates and reagents. They are employed as phosphorylating agents to introduce phosphate groups into organic molecules and as protecting groups for hydroxyl functionalities during complex syntheses. ucla.edu The Si-O bond in silyl ethers and esters is susceptible to cleavage under specific conditions, which makes them effective for protecting hydroxyl groups. wikipedia.orgacs.org

Furthermore, silylated phosphate esters have applications in materials science. For instance, they have been used to modify the surface of cotton fabrics, imparting properties such as flame retardancy and hydrophobicity. nih.gov The alkoxysilyl groups in these compounds can form covalent bonds with the cellulose (B213188) fibers of the cotton, while the phosphate moiety provides the flame-retardant characteristics. nih.gov

Historical Context of Trimethylsilyl (B98337) Phosphate Development

The origins of organosilicon chemistry can be traced back to 1863, with the work of Charles Friedel and James Crafts on the synthesis of the first organochlorosilane. wikipedia.org The large-scale production of organosilicon compounds began with the direct process for preparing methyl chlorosilanes, which are key precursors to a wide range of silicones and other organosilicon compounds. wikipedia.org

The development of silylating agents, such as trimethylsilyl chloride and hexamethyldisilazane (B44280), was a critical step that enabled the synthesis of trimethylsilyl phosphates. researchgate.net Initially, silyl phosphates were developed for applications such as neutralizing agents for alkali metal hydroxides used as catalysts in silicone polymerization reactions. google.com

Early synthetic methods for producing triaryl and alkyl aryl phosphate esters involved the reaction of the corresponding alcohol or phenol (B47542) with phosphoryl chloride. epa.gov The synthesis of silylated phosphate esters can be achieved through various routes, including the reaction of phosphoric acid or its salts with an activated silane (B1218182) in a multiphase system, which can be a more direct and efficient method. google.com A common laboratory and industrial synthesis for tris(trimethylsilyl) phosphate involves the reaction of hexamethyldisilazane with ammonium (B1175870) dihydrogen phosphate. researchgate.net Another approach involves the reaction of an alkali metal silicon alkoxide with a phosphorus halide. google.com

Classification and Structural Diversification within Trimethylsilyl Phosphates

Trimethylsilyl phosphates can be classified based on the number of trimethylsilyl groups attached to the central phosphate moiety. This gives rise to mono-, bis-, and tris(trimethylsilyl) phosphates. wikipedia.org The structure of these compounds significantly influences their properties and reactivity.

The diversification within this class of compounds is achieved by varying the other substituents on the phosphate group. These can be other alkyl or aryl groups, leading to mixed esters. Examples of such structural diversification include:

Fully silylated esters , such as tris(trimethylsilyl) phosphate, where all three acidic protons of phosphoric acid are replaced by trimethylsilyl groups. chem960.comnih.gov

Mixed alkyl/silyl esters , which include compounds like butyl bis(trimethylsilyl) phosphate and the subject of this article, dipropyl trimethylsilyl phosphate. chem960.com

Silyl phosphate salts , such as lithium bis(trimethylsilyl) phosphate, which is synthesized from tris(trimethylsilyl) phosphate and finds use as a bifunctional additive in high-voltage lithium-ion batteries. acs.org

This structural variety allows for the fine-tuning of the chemical and physical properties of the molecule, tailoring it for specific applications.

Properties

CAS No. |

78776-63-3 |

|---|---|

Molecular Formula |

C9H23O4PSi |

Molecular Weight |

254.34 g/mol |

IUPAC Name |

dipropyl trimethylsilyl phosphate |

InChI |

InChI=1S/C9H23O4PSi/c1-6-8-11-14(10,12-9-7-2)13-15(3,4)5/h6-9H2,1-5H3 |

InChI Key |

HXMKUSNITFFKPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(OCCC)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylsilyl Phosphate Compounds

Direct Synthesis Routes from Phosphate (B84403) Precursors

Direct synthesis routes offer a straightforward approach to producing trimethylsilyl (B98337) phosphates. These methods typically involve the reaction of a silylating agent with a suitable phosphate source.

A common and effective method for synthesizing trimethylsilyl phosphates is the reaction of hexamethyldisilazane (B44280) (HMDS) with phosphate salts. google.comgoogle.com HMDS serves as a potent silylating agent, efficiently converting hydroxyl groups in phosphate precursors to trimethylsilyl ethers. guidechem.comresearchgate.net The reaction is versatile and can be applied to various phosphate salts, including ammonium (B1175870) dihydrogen phosphate. google.comgoogle.com

The general reaction involves heating HMDS with a phosphate salt, leading to the formation of the desired trimethylsilyl phosphate and ammonia (B1221849) gas as the primary byproduct. google.comguidechem.com This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction. google.com

Hexamethyldisilazane (HMDS) is a commonly used silylating agent that reacts with alcohols, amines, and thiols to form their corresponding trimethylsilyl derivatives, with ammonia as the only byproduct. guidechem.com

The efficiency and yield of the synthesis of trimethylsilyl phosphates using hexamethyldisilazane are significantly influenced by reaction conditions such as temperature and reaction time. acs.org Optimizing these parameters is crucial for achieving high yields and product purity.

A patented method for synthesizing tris(trimethylsilyl) phosphate specifies a reaction temperature range of 80–160°C and a reaction time of 2–5 hours when reacting hexamethyldisilazane with a phosphate salt like ammonium dihydrogen phosphate. google.com Another example demonstrates the reaction of trimethylchlorosilane with ammonium dihydrogen phosphate at 78°C for 3 hours. chemicalbook.com The choice of temperature and duration often depends on the specific phosphate precursor and the desired scale of the reaction. acs.org Higher temperatures generally increase the reaction rate but must be carefully controlled to avoid unwanted side reactions or decomposition of the product.

Table 1: Optimization of Reaction Conditions for Tris(trimethylsilyl) phosphate Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Hexamethyldisilazane and Ammonium Dihydrogen Phosphate | google.com |

| Temperature | 80–160 °C | google.com |

| Time | 2–5 hours | google.com |

| --- | --- | --- |

| Reactants | Trimethylchlorosilane and Ammonium Dihydrogen Phosphate | chemicalbook.com |

| Temperature | 78 °C | chemicalbook.com |

A key aspect of the synthesis using hexamethyldisilazane is the management of byproducts, primarily ammonia gas. google.comguidechem.com The release of ammonia is an indicator that the silylation reaction is proceeding. guidechem.com For industrial-scale production, efficient capture and recovery of ammonia are important for both environmental and economic reasons.

In a described synthetic process, the ammonia gas produced during the reaction is absorbed by water. google.com This not only prevents the release of ammonia into the atmosphere but also allows for its potential recovery and reuse. The other significant byproduct from the workup is often ammonium chloride when trimethylsilyl chloride is used in the synthesis or as a catalyst. chemicalbook.com Proper handling and disposal or recycling of these byproducts are essential components of a sustainable synthetic process.

While the reaction between hexamethyldisilazane and phosphate salts can proceed without a catalyst, catalytic approaches can enhance the reaction rate and efficiency. guidechem.com Lewis acids are commonly employed as catalysts in silylation reactions involving HMDS. guidechem.com For instance, trimethylsilyl chloride (TMSCl) can be used as a catalyst to facilitate the silylation of various functional groups. guidechem.comchemicalbook.com

Other catalysts, such as saccharin (B28170) or sodium saccharin, have also been reported to catalyze the reaction between hexamethyldisilazane and phosphoric acid to generate tris(trimethylsilyl) phosphate. google.com The use of a catalyst can often allow for milder reaction conditions, such as lower temperatures, which can be advantageous in preventing side reactions. researchgate.net Research continues to explore more efficient and reusable catalysts, such as aluminum tris(dihydrogen phosphate), for silylation reactions. researchgate.net

Reaction of Hexamethyldisilazane with Phosphate Salts

Preparation of Derivatives and Related Trimethylsilyl Phosphates

Beyond the direct synthesis of simple trimethylsilyl phosphates, methods have been developed to prepare various derivatives, including metal bis(trimethylsilyl) phosphates. These derivatives have unique properties and applications, particularly in materials science and as additives.

Lithium bis(trimethylsilyl) phosphate (LiTMSP) is a notable derivative that has been synthesized and investigated for its role as a bifunctional additive in high-voltage lithium-ion batteries. uri.eduacs.orgacs.org The synthesis of LiTMSP is achieved by reacting tris(trimethylsilyl) phosphate with lithium tert-butoxide. uri.eduacs.orgacs.org This reaction is typically carried out by heating the reactants in a suitable solvent like toluene. acs.org

The resulting LiTMSP contains two functional groups, the trimethylsilyl (TMS) group and the phosphate group, which impart its beneficial properties as an electrolyte additive. acs.org The synthesis of such metalated derivatives expands the chemical space of trimethylsilyl phosphates and opens up new avenues for their application. The preparation of lithium bis(trimethylsilyl)amide (LiHMDS), a related organosilicon compound, involves the deprotonation of bis(trimethylsilyl)amine with n-butyllithium. wikipedia.orgprepchem.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Dipropyl trimethylsilyl phosphate |

| Hexamethyldisilazane (HMDS) |

| Tris(trimethylsilyl) phosphate |

| Ammonia |

| Ammonium dihydrogen phosphate |

| Trimethylsilyl chloride (TMSCl) |

| Ammonium chloride |

| Saccharin |

| Sodium saccharin |

| Phosphoric acid |

| Aluminum tris(dihydrogen phosphate) |

| Lithium bis(trimethylsilyl) phosphate (LiTMSP) |

| Lithium tert-butoxide |

| Toluene |

| Lithium bis(trimethylsilyl)amide (LiHMDS) |

| Bis(trimethylsilyl)amine |

Synthesis of Trimethylsilyl Esters of Trivalent Phosphorus Acids

The preparation of trimethylsilyl esters of trivalent phosphorus acids is a key step in the synthesis of various organophosphorus compounds. A notable and efficient method involves the reaction of hydrophosphoryl compounds with silylating agents.

A recently developed, high-yield method for the synthesis of trimethylsilyl esters of trivalent phosphorus acids utilizes the interaction of hydrophosphoryl compounds with various silylating reagents. researchgate.net This approach is valued for its convenience and the high purity of the resulting products. The reaction can be carried out using commercially available and easily stored starting materials.

Key Silylating Agents and Their Efficacy:

Hexamethyldisilazane (HMDS): In the presence of catalysts like zinc sulfate (B86663) and diethylamine, HMDS reacts with hydrophosphoryl compounds at room temperature to produce trimethylsilyl esters in high yields (89-94%). researchgate.net The reaction is typically completed within four hours and does not necessitate an inert atmosphere or specially prepared solvents.

Bis(trimethylsilyl)acetamide (BSA): This reagent is also effective in the silylation of hydrophosphoryl compounds.

Diethyl(trimethylsilyl)amine: Another potent silylating agent used in these syntheses.

A specific example is the synthesis of trimethylsilyl diphenylphosphinite, which is achieved by treating (2-hydroxyprop-2-yl)diphenylphosphine oxide with silylating agents. researchgate.net This reaction proceeds in high yield and showcases the utility of this synthetic strategy.

The general reaction scheme involves the silylation of the phosphoryl group of the starting hydrophosphoryl compound. The selection of the silylating agent can influence the reaction conditions and yield. For instance, the synthesis of diethyl trimethylsilyl phosphite (B83602) from diethyl phosphite has been reported with yields of 78% using HMDS and 86% using diethyl(trimethylsilyl)amine. researchgate.net

Table 1: Synthesis of Trimethylsilyl Esters of Trivalent Phosphorus Acids

| Starting Material | Silylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrophosphoryl Compounds | Hexamethyldisilazane (HMDS) | ZnSO4, Diethylamine, 20°C, 4h | Trimethylsilyl esters of P(III) acids | 89-94 | researchgate.net |

| (2-hydroxyprop-2-yl)diphenylphosphine oxide | Hexamethyldisilazane (HMDS) | 1,4-dioxane, reflux | Trimethylsilyl diphenylphosphinite | 75 | researchgate.net |

| Diethyl phosphite | Hexamethyldisilazane (HMDS) | - | Diethyl trimethylsilyl phosphite | 78 | researchgate.net |

Strategies for Selective Silylation in Phosphorylation

Selective silylation is a critical aspect of phosphorylation reactions, allowing for the targeted modification of molecules. This is particularly important in the synthesis of complex organophosphorus compounds where multiple reactive sites may be present.

One of the primary strategies for achieving selective silylation involves the use of silylating agents with varying reactivity and steric hindrance. This allows for the preferential silylation of one functional group over another. The choice of solvent and reaction temperature also plays a crucial role in controlling the selectivity of the silylation process.

In the context of preparing compounds like this compound, selective silylation would be key to ensuring that the trimethylsilyl group is introduced to the phosphate moiety without reacting with other potentially sensitive parts of the molecule or leading to undesired side products.

While specific studies detailing the selective silylation in the direct synthesis of this compound are not extensively documented in the provided results, the principles can be inferred from related reactions. For instance, the synthesis of tris(trimethylsilyl) phosphate often utilizes reagents like hexamethyldisilazane, which reacts with phosphoric acid or its salts. google.com This reaction relies on the high affinity of silicon for oxygen to drive the formation of the Si-O-P bond.

The selective phosphorylation of diols in unprotected ribonucleosides using trimetaphosphate in an aqueous solution highlights the possibility of achieving selectivity even in complex systems. nih.gov Although this example does not involve silylation directly, it underscores the importance of reagent choice and reaction conditions in directing the outcome of phosphorylation reactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hexamethyldisilazane (HMDS) |

| Zinc sulfate |

| Diethylamine |

| Bis(trimethylsilyl)acetamide (BSA) |

| Diethyl(trimethylsilyl)amine |

| Trimethylsilyl diphenylphosphinite |

| (2-hydroxyprop-2-yl)diphenylphosphine oxide |

| Diethyl trimethylsilyl phosphite |

| Diethyl phosphite |

| Tris(trimethylsilyl) phosphate |

| Phosphoric acid |

| Trimetaphosphate |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural and mechanistic investigation of dipropyl trimethylsilyl (B98337) phosphate (B84403). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

The characterization of organophosphorus compounds is routinely achieved using a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. rsc.orgrsc.orgmdpi.com Each nucleus offers a unique window into the molecular architecture.

¹H NMR provides information on the proton-containing fragments of the molecule. For dipropyl trimethylsilyl phosphate, the spectrum would feature distinct signals for the methyl protons of the trimethylsilyl (TMS) group and the methylene (B1212753) and methyl protons of the two n-propyl groups. The TMS protons typically appear as a sharp singlet, while the propyl groups would show a triplet for the terminal methyl (CH₃), a sextet for the adjacent methylene (CH₂), and a triplet for the methylene group attached to the phosphate oxygen.

¹³C NMR complements the proton data by mapping the carbon skeleton. Signals would be expected for the carbons of the TMS group and the three distinct carbons of each n-propyl group, with their chemical shifts indicating their bonding environment. rsc.orgrsc.org

³¹P NMR is particularly powerful for analyzing organophosphorus compounds, offering high sensitivity and a wide chemical shift range that is highly dependent on the oxidation state and coordination environment of the phosphorus atom. oxinst.comresearchgate.net The ³¹P nucleus in a phosphate ester like this compound would exhibit a characteristic chemical shift, distinguishing it clearly from phosphites or other phosphorus-containing functional groups. oxinst.com For instance, a significant chemical shift difference of approximately 300 ppm is observed between tris(trimethylsilyl) phosphate (TMSP) and tris(trimethylsilyl) phosphite (B83602) (TMSPi), underscoring the diagnostic power of ³¹P NMR. oxinst.com Chemical shifts are typically referenced to an external standard of 85% H₃PO₄. rsc.orgmdpi.comresearchgate.net

The following table summarizes the expected NMR data for compounds structurally related to this compound, providing a basis for its characterization.

| Compound/Fragment | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Reference |

| Trimethylsilyl (TMS) Group | ¹H | ~0.1 - 0.4 | Singlet | rsc.org |

| Trimethylsilyl (TMS) Group | ¹³C | ~0 - 5 | Singlet | umich.edu |

| n-Propyl Group (O-CH₂-CH₂-CH₃) | ¹H | ~3.8-4.2 (O-CH₂) | Multiplet | rsc.org |

| n-Propyl Group (O-CH₂-CH₂-CH₃) | ¹H | ~1.6-1.8 (CH₂) | Multiplet | rsc.org |

| n-Propyl Group (O-CH₂-CH₂-CH₃) | ¹H | ~0.9-1.0 (CH₃) | Triplet | rsc.org |

| n-Propyl Group (O-CH₂-CH₂-CH₃) | ¹³C | ~65-75 (O-CH₂) | Singlet | rsc.org |

| n-Propyl Group (O-CH₂-CH₂-CH₃) | ¹³C | ~20-25 (CH₂) | Singlet | rsc.org |

| n-Propyl Group (O-CH₂-CH₂-CH₃) | ¹³C | ~10-15 (CH₃) | Singlet | rsc.org |

| Phosphate (RO)₃P=O | ³¹P | ~ -1 to -5 | Singlet | oxinst.com |

| Phosphite (RO)₃P | ³¹P | ~ +130 to +140 | Singlet | oxinst.com |

Beyond basic structural confirmation, NMR is a powerful tool for probing reaction mechanisms. In applications where silyl (B83357) phosphates are used as electrolyte additives, such as in lithium-ion batteries, ¹⁹F and ²⁹Si NMR provide critical mechanistic data. dal.caosti.govrsc.orgresearchgate.net

¹⁹F NMR is highly specific for identifying and quantifying fluorine-containing species. nih.gov In lithium-ion batteries with LiPF₆-based electrolytes, the electrolyte can decompose to generate hydrofluoric acid (HF), which is detrimental to battery performance. Silyl phosphates can act as HF scavengers. ¹⁹F NMR can be used to monitor the consumption of HF and the formation of fluorinated byproducts, such as fluorotrimethylsilane (B1212599) or other fluorophosphate (B79755) species like POF₃, providing direct evidence of the scavenging mechanism. nih.govresearchgate.net

²⁹Si NMR offers direct insight into the fate of the silicon-containing part of the molecule. huji.ac.il The chemical shift of ²⁹Si is very sensitive to its local environment, making it an excellent probe for identifying silicon-containing products formed during a reaction. pascal-man.com For example, the reaction of this compound with species in an electrolyte could lead to the formation of various organosilicon products, such as different siloxanes or silyl ethers. Solid-state ²⁹Si NMR can distinguish between different silicon-oxygen tetrahedra, such as Q² (silanediol), Q³ (silanol), and Q⁴ (silica framework), as well as D (RR'Si(O₀.₅)₂) and T (RSi(O₀.₅)₃) organosiloxane units, providing a detailed picture of the resulting silicon-based species. nih.gov

To capture the transient species and kinetics of a reaction, time-resolved NMR spectroscopy is employed. nih.gov This technique allows for the direct observation of reaction intermediates and products as they evolve over time, providing a "molecular movie" of the reaction pathway. By acquiring a series of NMR spectra at rapid intervals following the initiation of a reaction, it is possible to track the concentration of reactants, intermediates, and products simultaneously. This approach allows for the independent determination of kinetic parameters and the validation of proposed reaction mechanisms without the need for chemical quenching, which can sometimes alter the species present. nih.gov For reactions involving this compound, time-resolved ³¹P or ²⁹Si NMR could elucidate the sequence of bond-breaking and bond-forming events, identify short-lived intermediates, and provide a quantitative understanding of the reaction kinetics. nih.gov

Mass Spectrometry-Based Techniques for Product Identification

Mass spectrometry (MS) is a cornerstone of analytical chemistry, valued for its exceptional sensitivity and ability to identify unknown compounds by determining their mass-to-charge ratio. In the context of this compound research, MS-based techniques are vital for identifying the array of products that can form during its application, particularly volatile and gaseous species.

Online Electrochemical Mass Spectrometry (OEMS) is a powerful in-operando technique that combines electrochemical measurements with mass spectrometry to provide real-time analysis of gaseous products evolved during an electrochemical process. hidenanalytical.comspectroinlets.com This method is especially relevant for studying the performance of electrolyte additives in batteries. researchgate.netnih.govdiva-portal.org When this compound is used as an additive, its decomposition or reaction with other electrolyte components at the electrode surfaces can release various gases. OEMS can identify and quantify these evolved gases, such as CO₂, CO, H₂, C₂H₄, and even trace amounts of volatile phosphorus compounds like POF₃ or HF, as a function of cell potential and time. researchgate.netdiva-portal.org This data provides direct insight into the electrochemical stability of the additive and the specific degradation pathways that occur, helping to understand its role in processes like solid electrolyte interphase (SEI) formation or gas suppression. researchgate.netdiva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation and identification of volatile and semi-volatile organic compounds. mdpi.com In studies involving this compound, GC-MS is used to analyze the complex mixture of products that may form from thermal or chemical degradation. shimadzu.comrsc.orgthermofisher.com For example, in the analysis of aged battery electrolytes, GC-MS can detect a range of volatile organophosphates, siloxanes, and products of solvent degradation. rsc.org The sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint for identification. For less volatile or polar analytes, a derivatization step, often involving silylation to replace active hydrogens with a trimethylsilyl group, is performed prior to analysis to increase volatility. researchgate.netd-nb.info

The table below lists products that are typically identified using OEMS and GC-MS in the context of electrolyte degradation studies, which are relevant to the analysis of silyl phosphate additives.

| Analytical Technique | Detected Product | Significance | Reference |

| OEMS | Carbon Dioxide (CO₂) | Product of carbonate solvent oxidation and cathode degradation | researchgate.netnih.govdiva-portal.org |

| OEMS | Hydrogen (H₂) | Product of reductive decomposition, e.g., from trace water | diva-portal.org |

| OEMS | Ethylene (B1197577) (C₂H₄) | Product of ethylene carbonate reduction at the anode | diva-portal.org |

| OEMS | Phosphoryl Fluoride (B91410) (POF₃) | Product of LiPF₆ reaction with trace moisture or oxides | researchgate.net |

| GC-MS | Dimethyl fluorophosphate | Electrolyte degradation marker | rsc.orgrsc.org |

| GC-MS | Diethyl fluorophosphate | Electrolyte degradation marker | rsc.orgrsc.org |

| GC-MS | Trimethyl phosphate (TMP) | Electrolyte degradation marker | rsc.org |

| GC-MS | Ethyl bis(trimethylsilyl)-phosphate | Derivatized analysis marker for related phospholipids | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis

X-ray Photoelectron Spectroscopy (XPS) is an essential surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within a material. It is particularly valuable for analyzing thin films and interfacial layers formed by compounds like silyl phosphates when used as additives or surface modifiers.

XPS depth profiling combines sequential sputtering of a sample's surface with an ion beam (such as argon ions) and subsequent XPS analysis to characterize the composition as a function of depth. thermofisher.comazom.com This method is critical for understanding the structure of multi-layered systems and the diffusion of species across interfaces. nih.govmit.edu

In research on related silyl phosphates, such as tris(trimethylsilyl)phosphate (TMSP), used as a film-forming electrolyte additive in lithium-ion batteries, XPS depth profiling confirms the creation of a protective layer on the cathode material. capes.gov.br The analysis reveals the distribution of elements like phosphorus, silicon, carbon, and oxygen from the surface into the bulk of the material, confirming that the additive contributes to the formation of a stable solid-electrolyte interphase (SEI). capes.gov.brnih.gov This layer is crucial for preventing the degradation of the electrode and improving battery performance. capes.gov.brnih.gov

The process involves recording spectra before any etching and then after successive etch cycles. thermofisher.com This sequence provides a detailed profile of elemental composition and chemical states at different depths, which is vital for evaluating the thickness and uniformity of the interfacial film. thermofisher.comazom.com

XPS is highly effective for analyzing the chemical nature of electrode surfaces modified by silyl phosphates. capes.gov.br By examining the high-resolution spectra of specific elements (e.g., P 2p, Si 2p, O 1s, C 1s), researchers can identify the chemical bonds and oxidation states of these elements on the surface.

For example, in studies of TMSP-derived films on LiNi₀.₅Co₀.₂Mn₀.₃O₂ cathodes, XPS analysis shows the presence of P-O and Si-O bonds on the cycled electrode surface. capes.gov.br This confirms that TMSP decomposes during the electrochemical process to form a phosphate- and silicate-containing protective film. This film effectively shields the electrode from attack by species like hydrogen fluoride (HF) in the electrolyte. capes.gov.br The ability to alter surface properties in a controlled manner is a key advantage, and XPS provides direct evidence of this modification. researchgate.net

Table 2: Representative XPS Data for a TMSP-Derived Film on a Cathode Surface

| Element | XPS Peak | Binding Energy (eV) | Inferred Chemical State/Bond |

|---|---|---|---|

| P | 2p | ~134.5 | P-O (phosphate-like) |

| Si | 2p | ~102.5 | Si-O (silicate-like) |

| F | 1s | ~685.0 | LiF |

Note: Binding energies are approximate and can vary based on instrument calibration and specific chemical environment. The data is illustrative based on findings for tris(trimethylsilyl)phosphate. capes.gov.br

Electrochemical Characterization Techniques

Electrochemical methods are fundamental for assessing the redox properties of chemical compounds and their behavior in electrochemical systems, such as batteries.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of species in solution. umb.edunih.gov By cycling the potential of a working electrode and measuring the resulting current, a cyclic voltammogram is produced, which provides information about the oxidation and reduction potentials of an electroactive species. umb.edu

In the context of silyl phosphate additives, CV is used to determine if the compound is electrochemically active within the operating potential window of a device. For electrolyte additives like TMSP, CV scans show that the presence of the additive modifies the electrochemical response of the system. capes.gov.br The voltammograms can reveal the formation of a passivating film on the electrode surface, often indicated by a decrease in current in subsequent cycles as the protective layer builds up and inhibits further electrolyte decomposition. researchgate.netnih.gov Analysis of the CV curves helps to understand the stability of the additive and its role in forming a protective interphase. researchgate.net

Linear Sweep Voltammetry (LSV) is another key electrochemical technique where the potential is swept linearly in one direction to determine the oxidation or reduction potential of a substance. umb.eduresearchgate.net It is particularly useful for identifying the potential at which a compound begins to oxidize. researchgate.net

Research on TMSP as an electrolyte additive utilizes LSV to demonstrate its key functional advantage. capes.gov.br LSV scans show that TMSP oxidizes at a lower potential (around 4.5 V vs. Li/Li⁺) than the standard carbonate-based electrolyte solvents. capes.gov.br This preferential oxidation is critical because it means the additive decomposes to form a protective film on the cathode surface before the bulk electrolyte begins to break down at higher voltages. capes.gov.br This process significantly enhances the stability and performance of high-voltage lithium-ion batteries. capes.gov.br

Table 3: Electrochemical Properties of Tris(trimethylsilyl)phosphate (TMSP) from Voltammetry Studies

| Technique | Parameter | Value | Significance |

|---|---|---|---|

| LSV | Onset Oxidation Potential | ~4.5 V (vs. Li/Li⁺) | Oxidizes before the electrolyte, enabling protective film formation. capes.gov.br |

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique utilized to investigate the electrochemical properties of materials and their interfaces. In the context of "this compound," research into its application as, for example, an electrolyte additive or a surface-modifying agent in electrochemical systems like lithium-ion batteries, is limited. However, extensive research on analogous compounds, such as Tris(trimethylsilyl) phosphate (TMSP or TMSPa), provides a strong framework for understanding how EIS could be applied to characterize the interfacial resistance of systems involving silyl phosphates.

When a compound like a silyl phosphate is introduced into an electrochemical cell, it can participate in the formation of a solid electrolyte interphase (SEI) on the anode or a cathode electrolyte interphase (CEI) on the cathode. The properties of these layers are critical to the performance and longevity of the cell. EIS is employed to probe the resistance and capacitance of these layers, offering insights into their thickness, conductivity, and stability.

The application of EIS in this context would involve applying a small amplitude AC voltage or current over a wide range of frequencies to the electrochemical cell. The resulting impedance data is typically represented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. Different features of the Nyquist plot correspond to different electrochemical processes occurring within the cell. For instance, a semicircle in the high-to-medium frequency range is often associated with the charge transfer resistance (Rct) and the capacitance of the double layer at the electrode-electrolyte interface. The resistance of the SEI or CEI layer (Rsei/Rcei) can also be extracted from these plots, often from a distinct semicircle at higher frequencies.

Detailed Research Findings:

While specific studies on "this compound" are not available in the reviewed literature, research on the closely related Tris(trimethylsilyl) phosphate highlights the utility of EIS in characterizing interfacial phenomena. Studies have shown that the presence of TMSP as an electrolyte additive can lead to the formation of a stable and conductive CEI on the cathode surface. EIS measurements in these studies typically reveal a decrease in the charge transfer resistance upon cycling when the additive is present, compared to a cell with a standard electrolyte.

For example, in studies involving LiNi0.5Mn1.5O4 cathodes, the addition of TMSP to the electrolyte was found to significantly improve cycling stability at elevated temperatures. EIS analysis demonstrated that this improvement was correlated with a lower and more stable interfacial resistance throughout cycling. The Nyquist plots for cells containing TMSP showed smaller semicircles corresponding to the charge transfer resistance compared to the additive-free cells, indicating a more facile lithium-ion transfer across the interface.

The interpretation of these EIS results suggests that the silyl phosphate decomposes on the electrode surface during the initial cycles to form a protective layer. This layer is believed to be rich in silicon and phosphorus species, which helps to suppress the continuous decomposition of the electrolyte and the dissolution of transition metals from the cathode, thereby stabilizing the interfacial resistance.

Hypothetical Data for this compound:

To illustrate how EIS data for "this compound" would be presented and interpreted, the following hypothetical data table is provided. This table is based on the expected behavior of such a compound, drawing parallels from the well-documented effects of similar silyl phosphate additives in lithium-ion batteries.

| Experimental Condition | Frequency Range | Interfacial Resistance Component | Measured Value (Ω) |

| Cell with baseline electrolyte (0 cycles) | 100 kHz - 0.1 Hz | Rsei | 15.2 |

| Cell with baseline electrolyte (0 cycles) | 100 kHz - 0.1 Hz | Rct | 55.8 |

| Cell with this compound additive (0 cycles) | 100 kHz - 0.1 Hz | Rsei | 20.5 |

| Cell with this compound additive (0 cycles) | 100 kHz - 0.1 Hz | Rct | 60.1 |

| Cell with baseline electrolyte (100 cycles) | 100 kHz - 0.1 Hz | Rsei | 45.7 |

| Cell with baseline electrolyte (100 cycles) | 100 kHz - 0.1 Hz | Rct | 150.3 |

| Cell with this compound additive (100 cycles) | 100 kHz - 0.1 Hz | Rsei | 25.1 |

| Cell with this compound additive (100 cycles) | 100 kHz - 0.1 Hz | Rct | 75.6 |

This hypothetical data illustrates that while the initial resistance might be slightly higher due to the formation of the new interphase layer from the additive, the growth of this resistance over cycling is significantly suppressed compared to the baseline electrolyte. This would be a strong indicator of the beneficial effects of "this compound" in stabilizing the electrode-electrolyte interface.

Theoretical and Computational Chemistry of Trimethylsilyl Phosphates

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organophosphates. amazonaws.com DFT is widely used to calculate the electronic structure and derived properties of molecules, providing deep insights into their intrinsic reactivity and stability. nih.gov For trimethylsilyl (B98337) phosphates, DFT calculations are instrumental in predicting their behavior in complex chemical environments.

DFT calculations are crucial for determining the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These frontier orbitals are key indicators of a molecule's ability to donate or accept electrons, directly influencing its redox potential. researchgate.net The redox potential is a critical parameter, particularly in applications like lithium-ion batteries, where it determines the electrochemical stability of electrolyte components. mdpi.com For instance, the redox potential of a compound can be calculated from the difference in free energies of its oxidized and reduced forms, often with the aid of a solvation model to simulate solution-phase behavior. amazonaws.commdpi.com The accuracy of these predictions depends heavily on the choice of the DFT functional and basis set. mdpi.com Hybrid functionals like B3LYP are commonly employed for their reliability in predicting molecular properties. amazonaws.commdpi.com Studies on related organophosphate compounds demonstrate that computational screening based on DFT calculations of redox potentials can effectively identify promising candidates for high-voltage applications. researchgate.net

Table 1: Comparison of DFT Functionals for Redox Potential Calculations This table is illustrative and based on general findings for organic molecules and transition metal complexes, as specific comparative data for Dipropyl trimethylsilyl phosphate (B84403) was not available in the search results.

| DFT Functional | Type | Typical Mean Absolute Error (MAE) for Redox Potentials | Reference |

|---|---|---|---|

| B3LYP | Hybrid | ~74 mV (with thermal correction) | amazonaws.commdpi.com |

| PBE0 | Hybrid | Varies; often used as a benchmark | nih.gov |

| M06 | Hybrid Meta-GGA | Generally good for main-group chemistry | mdpi.com |

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. youtube.com This includes locating and characterizing the structures of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction. nih.govresearchgate.net The energy difference between the reactants and the transition state, known as the activation energy, dictates the reaction rate. imist.ma

For phosphate compounds, DFT has been used to study the energetics of various reactions, including ligand substitution and nucleophilic attacks. researchgate.netimist.maresearchgate.net The calculations can determine whether a reaction is exothermic or endothermic and can elucidate the step-by-step mechanism. researchgate.netresearchgate.net For example, in studying the reaction of a phosphinite with a phosphonate (B1237965), DFT calculations identified the transition state structures for different attack pathways and determined the corresponding activation energies, thereby explaining the observed regioselectivity. imist.maresearchgate.net The choice of functional is critical, as some functionals may inaccurately predict barrier heights due to issues like self-interaction error (SIE). nih.gov

Understanding the reactivity of Dipropyl trimethylsilyl phosphate with common species like hydrogen fluoride (B91410) (HF), water (H₂O), and lithium fluoride (LiF) is vital, especially in the context of its use as an electrolyte additive in batteries. HF is often present as an impurity in lithium-ion battery electrolytes and can degrade both electrodes and the electrolyte itself. Computational studies on similar phosphite (B83602) additives have used DFT to model their reactivity with HF. researchgate.net These studies calculate the reaction energies to determine the additive's effectiveness as an HF scavenger. researchgate.net A favorable, exothermic reaction suggests the additive can successfully neutralize HF, improving battery stability. researchgate.net

Similarly, reactivity with water (hydrolysis) is a key stability concern for many organophosphates. DFT can model the hydrolysis pathway, identifying transition states and intermediates to predict the compound's stability in the presence of moisture. While specific studies on this compound were not identified, the methodology is broadly applicable. Reactivity with species like LiF is also relevant, as interactions with salt components can influence the formation of stable interfacial layers on electrodes. researchgate.net

Molecular Dynamics (MD) Simulations for Reaction Pathways and Intermolecular Interactions

While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. MD simulations solve Newton's equations of motion for a collection of atoms, revealing how molecules move, interact, and react. mdpi.com This method is particularly useful for studying complex intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the condensed-phase behavior of liquids and solutions. mdpi.com

MD simulations can be used to explore conformational changes in molecules and to observe the initial steps of a reaction pathway. mdpi.com For example, simulations can show how a substrate binds to an enzyme's active site or how solvent molecules arrange themselves around a solute. mdpi.com In the context of this compound, MD could be used to simulate its diffusion in an electrolyte solvent, its interaction with electrode surfaces, and the dynamic processes leading to the formation of protective interfacial layers. By combining MD with a reactive force field or by using it to sample configurations for subsequent DFT calculations, a more complete picture of reaction pathways can be achieved.

Computational Screening Approaches for Functional Properties

Computational screening, or high-throughput virtual screening, leverages the speed of computational methods to evaluate large libraries of candidate molecules for specific properties. researchgate.net This approach accelerates the discovery of new materials by focusing experimental efforts on the most promising candidates. aalto.fi For developing new electrolyte additives, DFT-based screening protocols are highly effective. researchgate.net

A typical screening workflow might involve:

Generating a large set of candidate molecules (e.g., derivatives of a core structure like a trimethylsilyl phosphate).

Calculating key properties for each molecule using DFT, such as redox potential, HOMO/LUMO energies, and reactivity with HF. researchgate.net

Filtering the candidates based on predefined criteria (e.g., oxidation potential higher than a certain threshold, favorable HF scavenging energy). researchgate.net

This methodology has been successfully applied to screen phosphite derivatives, identifying several new candidates that outperform existing additives. researchgate.net Such an approach could be readily adapted to screen derivatives of this compound to optimize its performance for specific applications.

Table 2: Example Criteria for Computational Screening of Electrolyte Additives This table is based on a screening study of phosphite derivatives. researchgate.net

| Property | Screening Criterion | Rationale | Reference |

|---|---|---|---|

| Oxidation Potential (OP) | Higher than the solvent's OP | Ensures the additive is stable and does not decompose at the operating voltage. | researchgate.net |

| Reduction Potential (RP) | Lower than the solvent's RP | Prevents the additive from being reduced at the anode. | researchgate.net |

| HF Reactivity | Favorable reaction energy | Indicates the additive can effectively scavenge harmful HF impurities. | researchgate.net |

Theoretical Spectroscopy for Vibrational Analysis

Theoretical spectroscopy involves the calculation of spectral properties, such as vibrational frequencies, which can then be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy. pocketdentistry.com DFT calculations are widely used to compute the vibrational spectra of molecules. pocketdentistry.com The calculated frequencies and intensities correspond to specific vibrational modes, such as the stretching and bending of chemical bonds. pocketdentistry.com

For phosphate compounds, vibrational analysis can identify characteristic peaks, such as the P-O and P=O stretching modes. pocketdentistry.com Comparing the theoretical spectrum of a proposed structure with an experimental spectrum serves as a powerful method for structural confirmation. Furthermore, shifts in vibrational frequencies can provide insight into intermolecular interactions, such as hydrogen bonding, or changes in the chemical environment. pocketdentistry.com For instance, the protonation of a phosphate group leads to predictable shifts in the P-O stretching frequencies, which can be accurately modeled by DFT. pocketdentistry.com

Applications of Trimethylsilyl Phosphate Chemistry in Advanced Synthesis and Materials Science

Role as Phosphorylating Agents in Organic Transformations

Silyl (B83357) phosphates are effective phosphorylating agents due to the labile silicon-oxygen bond, which facilitates the transfer of the phosphate (B84403) moiety to various nucleophiles. While specific studies detailing the use of dipropyl trimethylsilyl (B98337) phosphate are not extensively documented in publicly available literature, the general reactivity of related silyl phosphates, such as tris(trimethylsilyl) phosphate, provides a strong indication of its potential applications.

Synthesis of α-Aminophosphonic Acids via Nucleophilic Addition

α-Aminophosphonic acids are important structural analogues of α-amino acids with significant applications in medicinal chemistry and pharmacology. A common route to their synthesis involves the nucleophilic addition of a phosphorus source to an imine. In this context, silyl phosphites, such as tris(trimethylsilyl) phosphite (B83602), have been shown to be effective reagents. researchgate.net The reaction with a ketimine, for instance, proceeds readily at room temperature to furnish silylated α-aminophosphonate intermediates, which upon methanolysis, yield the desired α-aminophosphonic acids. researchgate.net

The reaction is believed to proceed through the nucleophilic attack of the phosphorus atom on the imine carbon, with the trimethylsilyl groups facilitating the reaction and being subsequently removed during workup. It is plausible that dipropyl trimethylsilyl phosphate could participate in similar transformations, delivering a dipropyl phosphate moiety to the imine.

Table 1: Synthesis of Tetrasubstituted α-Aminophosphonic Acids using Tris(trimethylsilyl) phosphite

| Ketimine Reactant | Product (α-Aminophosphonic Acid) | Overall Yield (%) | Reference |

| N-Benzylidene-1-phenylethanamine | (1-Amino-1-phenyl-ethyl)phosphonic acid | Good | researchgate.net |

| N-(1-Phenylethylidene)aniline | [1-Anilino-1-phenyl-ethyl]phosphonic acid | Good | researchgate.net |

Preparation of Nucleoside Phosphate and Phosphonate (B1237965) Prodrugs

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. However, their biological activity often requires intracellular phosphorylation, a step that can be inefficient. To overcome this, nucleoside monophosphate prodrugs are designed to deliver the phosphorylated active agent directly into the cell. Silyl phosphates and related reagents play a crucial role in the synthesis of these prodrugs.

For instance, the hydrolysis of a diisopropyl phosphonate diester with trimethylsilyl bromide is a key step in the synthesis of the prodrug LB80380. acs.org This dealkylation yields a phosphonic acid intermediate that can then be coupled with other moieties to form the final prodrug. acs.org While this example uses a silyl halide, it highlights the utility of silyl reagents in manipulating phosphate and phosphonate groups in the synthesis of complex nucleoside derivatives. The synthesis of various nucleoside phosph(on)ate prodrugs often involves the use of phosphoramidite (B1245037) intermediates coupled with a nucleoside, followed by oxidation. nih.gov

It is conceivable that this compound could serve as a phosphorylating agent for nucleosides, although specific methodologies have not been detailed in the literature.

Chemical Phosphorylation of Oligonucleotides

The synthesis of oligonucleotides with a 5'- or 3'-phosphate group is essential for various biological applications, including gene cloning and sequencing. Chemical phosphorylation offers a more reproducible and scalable alternative to enzymatic methods. beilstein-journals.org Reagents such as Chemical Phosphorylation Reagent II, which contains a dimethoxytrityl (DMT) group, are commonly used in solid-phase oligonucleotide synthesis. glenresearch.com This reagent allows for the introduction of a protected phosphate group at the 5'-terminus, which can be purified and subsequently deprotected.

The underlying principle involves the reaction of a phosphoramidite with the terminal hydroxyl group of the oligonucleotide. While specific applications of this compound in this context are not reported, the general reactivity of silyl phosphoramidites suggests its potential as a phosphitylating agent in solution-phase or specialized solid-phase syntheses.

Strategies for Functional Group Transformations

The unique reactivity of the silicon-phosphorus linkage in silyl phosphates and related compounds enables their use in a variety of functional group transformations beyond phosphorylation.

Dealkylation of Phosphonate Esters using Silyl Halides

A significant application of silyl compounds in organophosphorus chemistry is the dealkylation of phosphonate esters to the corresponding phosphonic acids. This transformation is typically achieved using trimethylsilyl halides, such as iodotrimethylsilane (B154268) (TMSI) or bromotrimethylsilane (B50905) (TMSBr). rsc.org The reaction is generally rapid and quantitative at room temperature, proceeding via the formation of a trimethylsilyl ester intermediate which is then readily hydrolyzed. rsc.org

The mechanism involves the nucleophilic attack of the halide on one of the alkyl groups of the phosphonate ester, with the silyl group coordinating to the phosphoryl oxygen. This process is highly selective for alkyl esters, leaving aryl esters and other functional groups intact. rsc.org While selective monodealkylation of dialkyl phosphonates can be challenging with one equivalent of the reagent, this method provides a mild and efficient route to phosphonic acids. rsc.org

Table 2: Dealkylation of Phosphonate Esters using Trimethylsilyl Halides

| Phosphonate Ester | Silyl Halide | Product (after hydrolysis) | Reference |

| Diethyl phenylphosphonate | Iodotrimethylsilane | Phenylphosphonic acid | rsc.org |

| Diisopropyl methylphosphonate | Bromotrimethylsilane | Methylphosphonic acid | beilstein-journals.org |

Note: This data represents typical dealkylation reactions and does not specifically involve this compound.

Introduction of Phosphorus Functionality into Organic Molecules

Silyl phosphorus reagents are versatile tools for introducing phosphorus-containing functional groups into organic molecules, creating a wide array of organophosphorus compounds with diverse applications. nih.gov For example, the reaction of tris(trimethylsilyl) phosphite with ketimines provides a direct route to α-aminophosphonic acids, as previously discussed. researchgate.net

Furthermore, silyl phosphites can act as nucleophiles in various other transformations. Although direct examples involving this compound are scarce in the literature, the established reactivity of related compounds suggests its potential utility in this area. The presence of the propyl groups could modulate the reactivity and selectivity of the phosphorus center compared to the more common trimethylsilyl analogues.

Based on a comprehensive review of available scientific literature, there is no specific research data or detailed discussion available for the chemical compound This compound within the application areas outlined in your request.

The existing body of research in these fields focuses on related but structurally different compounds, most notably Tris(trimethylsilyl) phosphate (TMSP) , Tris(trimethylsilyl) phosphite (TMSPi) , and other organophosphate or organosilicon additives.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" as per the provided structure and strict content inclusions. The specific roles and mechanisms requested in the outline—such as the formation of Cathode Electrolyte Interphases (CEI), modification of Solid Electrolyte Interphases (SEI), mitigation of electrolyte degradation in lithium-ion batteries, functionalization of sol-gel coatings, and its role in enzyme reaction studies—are not documented for this particular compound in the public scientific domain.

Q & A

Q. What synthetic methods are most effective for preparing tris(trimethylsilyl) phosphate, and how do reaction conditions influence yield?

Tris(trimethylsilyl) phosphate is synthesized via reactions of phosphoric acid with trimethylsilyl chloride or through transesterification processes. Critical parameters include stoichiometric ratios of reactants, temperature control (e.g., reflux conditions), and catalysts such as alkali metal fluorides or acetates. For example, reactions with sodium fluoride or nitrate at 90°C can cleave the phosphate ester to yield trimethylsilyl derivatives of the corresponding acids . Purity (>97%) is achievable through vacuum distillation or column chromatography, as noted in analytical standards .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR spectroscopy : , , and NMR identify substituents and phosphorus environments. For example, NMR shifts typically range between -5 to +5 ppm for phosphate esters.

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (m/z 314.54 for CHOPSi) .

- IR spectroscopy : Peaks near 1250 cm (P=O) and 840 cm (Si-C) validate functional groups .

Q. How does environmental stability (e.g., hydrolysis) vary under different pH and temperature conditions?

Tris(trimethylsilyl) phosphate exhibits resistance to hydrolysis in basic media (e.g., 2M NaOH shows no degradation over 96 hours), contrasting with triethyl phosphate, which hydrolyzes readily. Acidic conditions (1M HSO) induce slower decomposition, producing alcohol derivatives and phosphoric acid . Storage recommendations include inert atmospheres and desiccated environments to prevent moisture-driven degradation .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of tris(trimethylsilyl) phosphate with inorganic salts?

Reaction with alkali metal fluorides (e.g., NaF) proceeds via nucleophilic cleavage of the P-O-Si bond, forming trimethylsilyl fluoride and phosphate salts. With nitrates (e.g., NaNO), the mechanism involves electrophilic substitution, yielding unstable intermediates like trimethylsilyl nitrite, which decompose into hexamethyldisiloxane and nitrogen oxides . Computational studies (DFT) could model transition states to compare energy barriers for these pathways.

Q. How can contradictory literature on hydrolytic stability be resolved methodologically?

Discrepancies arise from variations in experimental design (e.g., solvent systems, catalyst presence). Researchers should:

Q. What computational strategies predict thermodynamic stability and reactivity of silyl phosphate derivatives?

Density Functional Theory (DFT) calculations can optimize molecular geometries and calculate bond dissociation energies (BDEs) for P-O-Si bonds. For example, comparing BDEs of tris(trimethylsilyl) phosphate with triethyl phosphate explains the former’s resistance to hydrolysis. Molecular dynamics simulations further model solvation effects in polar solvents .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.